1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
“1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid” is 251.28 . The exact structure of this compound is not available in the sources I found.Scientific Research Applications
Alzheimer’s Disease Research
Recent studies explore piperidine-containing compounds as potential treatments for Alzheimer’s disease. Researchers investigate their ability to modulate amyloid aggregation, oxidative stress, and neuroinflammation. Novel derivatives may offer neuroprotective effects and improve cognitive function .
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid”, continue to be of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new drugs based on these compounds.
Mechanism of Action
Target of Action
The primary target of 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) transporter . This transporter plays a crucial role in the reuptake of GABA, the main inhibitory neurotransmitter in the brain. By targeting this transporter, the compound can influence the concentration of GABA in the synaptic cleft and thus modulate neuronal excitability .
Mode of Action
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect on neuronal activity, as GABA is known to decrease neuronal excitability .
Biochemical Pathways
The compound’s action on the GABA transporter affects the GABAergic system , a major neurotransmitter system in the brain. GABA is involved in a variety of physiological functions, including the regulation of neuronal excitability and muscle tone . By increasing the availability of GABA, the compound can influence these functions.
Pharmacokinetics
The compound’s ability to inhibit gaba uptake suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .
Result of Action
The inhibition of GABA uptake by 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid leads to an increase in GABA concentrations in the synaptic cleft. This results in enhanced GABAergic inhibition, which can decrease neuronal excitability and potentially exert anticonvulsant effects .
properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-11-6-10(13-8-14-11)15-5-3-4-9(7-15)12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVISBZMPQWVVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199891 | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | |
CAS RN |
1353984-32-3 | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-(6-ethoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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